HhAntag is an inhibitor of the Sonic Hedgehog (Shh) pathway (EC50 = 0.4 μM for Shh signaling in a reporter assay). It inhibits proliferation of GNP cells when used at concentrations ranging from 0.1 nM to 25 μM. In vivo, HhAntag (20 or 100 mg/kg) suppresses Gli1 mRNA levels, a target of Shh signaling, and increases tumor cell death in a mouse model of Ptc1+/-p53-/- medulloblastoma. HhAntag also blocks basal and bone morphogenic protein 2-induced chondrogenesis in micromass cultures of mouse limb mesenchymal cells. HhAntag is a GLI1-mediated transcription inhibitor. It acts as an inhibitor of the Shh pathway.
Related Compounds
Cyclopamine
Compound Description: Cyclopamine is a naturally occurring teratogen that acts as a small-molecule inhibitor of Smoothened (SMO) [], a key protein involved in the Hedgehog (Hh) signaling pathway. It has been widely used in research to study Hh signaling and its role in various cancers, including medulloblastoma and colon carcinoma.
GDC-0449 (Vismodegib)
Compound Description: GDC-0449, also known as Vismodegib, is an orally bioavailable small-molecule inhibitor of SMO []. It was one of the first Hh pathway inhibitors to enter clinical trials and has shown promising results in treating basal cell carcinoma and medulloblastoma [].
Relevance: GDC-0449 shares a similar mechanism of action with HhAntag, both targeting SMO to inhibit Hh signaling []. The clinical success of GDC-0449 further validates the therapeutic potential of targeting the Hh pathway in cancers like medulloblastoma, for which HhAntag has shown preclinical efficacy [].
HPI-1
Compound Description: HPI-1 is a small-molecule inhibitor that acts downstream of SMO in the Hh pathway, specifically antagonizing the activity of the Gli1 transcription factor []. This mechanism of action distinguishes it from compounds like HhAntag and cyclopamine, which target SMO directly.
Relevance: While HPI-1 and HhAntag target different components of the Hh pathway, they both ultimately aim to suppress pathway activity []. HPI-1's ability to block signaling downstream of SMO makes it a potentially valuable alternative in cases where tumors develop resistance to SMO inhibitors like HhAntag [].
Purmorphamine
Compound Description: Purmorphamine is a small molecule that acts as an agonist of SMO, effectively activating the Hh pathway []. It is often used in research as a tool to study the effects of Hh pathway activation.
Relevance: Purmorphamine serves as a functional counterpart to HhAntag, with the former activating the Hh pathway while the latter inhibits it []. By comparing the effects of these two compounds, researchers can gain a more comprehensive understanding of the role of Hh signaling in various biological processes, including cancer development.
Recombinant Hedgehog Protein
Compound Description: Recombinant Hedgehog protein refers to artificially produced versions of naturally occurring Hedgehog ligands, such as Sonic Hedgehog (SHH) []. These proteins can activate the Hh pathway by binding to and activating the PTCH1 receptor.
Relevance: Similar to purmorphamine, recombinant Hedgehog protein offers a way to activate the Hh pathway, in contrast to HhAntag's inhibitory action []. Researchers can utilize recombinant Hedgehog protein to investigate the consequences of pathway activation and compare them to the effects of HhAntag-mediated inhibition.
Bortezomib (Velcade)
Compound Description: Bortezomib, marketed as Velcade, is a proteasome inhibitor used clinically to treat multiple myeloma and mantle cell lymphoma []. It has also been shown to modulate Hh pathway activity.
Relevance: While not a direct inhibitor of Hh signaling like HhAntag, bortezomib's ability to influence the pathway suggests a potential for combination therapy []. Exploring the combined effects of bortezomib and HhAntag could reveal synergistic interactions that enhance the efficacy of both drugs in treating cancers with aberrant Hh signaling.
Parathyroid Hormone-Related Protein (PTHrP)
Compound Description: PTHrP is a protein hormone that plays a critical role in bone development and acts as a downstream effector of the Hh pathway, specifically Indian Hedgehog []. It promotes the proliferation of chondrocytes and prevents their premature differentiation.
Relevance: The research discussed explores the possibility of using PTHrP to mitigate the bone defects caused by HhAntag treatment in young mice []. As HhAntag inhibits the Hh pathway, leading to decreased PTHrP expression, exogenous PTHrP administration was investigated as a way to compensate for this deficiency and protect bone health.
Classification
HhAntag is classified as a small molecule inhibitor targeting the Hedgehog signaling pathway. It belongs to a broader category of Hedgehog antagonists that include compounds like Cyclopamine and GDC-0449, which are used in cancer research and treatment.
Synthesis Analysis
The synthesis of HhAntag has been explored in various studies, with methods focusing on optimizing its inhibitory potency against Hedgehog signaling components.
Synthetic Approach: The synthesis typically involves organic reactions that modify existing scaffolds known for their bioactivity against Hedgehog components.
Key Parameters:
Reaction conditions such as temperature, solvent choice, and reaction time are critical for maximizing yield and purity.
Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of synthesized compounds.
For instance, one study reported the development of HhAntag analogs through systematic modifications of core structures derived from known inhibitors, focusing on enhancing their binding affinity and reducing cytotoxicity .
Molecular Structure Analysis
The molecular structure of HhAntag is characterized by specific functional groups that facilitate its interaction with target proteins within the Hedgehog signaling pathway.
Structural Features:
The compound typically contains a core structure that allows for effective binding to Smoothened or other pathway components.
Specific substituents on the core can enhance potency and selectivity.
Data Analysis:
X-ray crystallography or NMR studies may provide insights into the three-dimensional conformation of HhAntag and its binding interactions with target proteins.
Molecular docking studies have been used to predict binding modes and affinities, revealing critical interactions that contribute to its inhibitory effects .
Chemical Reactions Analysis
HhAntag participates in several chemical reactions that underscore its mechanism of action:
Inhibition Mechanism: The primary reaction involves the binding of HhAntag to Smoothened or Patched receptors, preventing their activation by Hedgehog ligands.
Biological Impact: This inhibition results in downstream effects on gene expression mediated by Gli transcription factors, effectively blocking the signaling cascade that promotes cell proliferation and survival in various cancers.
Technical Details:
Concentration-dependent assays are often used to determine the IC50 values for HhAntag, indicating its potency against target receptors .
Mechanism of Action
HhAntag exerts its effects through a well-defined mechanism:
Binding to Smoothened: HhAntag binds to Smoothened receptor, preventing its activation by Hedgehog ligands.
Downstream Effects: This blockade inhibits the translocation of Gli transcription factors into the nucleus, thereby suppressing the expression of genes involved in cell growth and differentiation.
Relevant Data: Quantitative PCR analyses have shown that treatment with HhAntag leads to downregulation of key genes such as Sox9, which is critical for chondrogenesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of HhAntag play a significant role in its functionality:
Solubility: Solubility profiles are essential for determining bioavailability; modifications in the molecular structure can enhance solubility in biological fluids.
Stability: Stability under physiological conditions is critical for therapeutic applications; studies often evaluate degradation rates under various pH levels or temperatures.
Analytical Data:
Melting points, boiling points, and spectral data (UV-Vis, IR) provide insights into the compound's characteristics .
Applications
HhAntag has numerous scientific applications:
Cancer Research: It is primarily used in studies investigating the role of Hedgehog signaling in tumor growth and metastasis.
Developmental Biology: Researchers utilize HhAntag to explore developmental processes influenced by Hedgehog signaling pathways.
Therapeutic Potential: There is ongoing investigation into using HhAntag as a therapeutic agent for cancers associated with aberrant Hedgehog signaling.
Experimental Models: In vitro models using micromass cultures have demonstrated the effectiveness of HhAntag in inhibiting chondrogenesis even in the presence of pro-chondrogenic factors like Bone Morphogenetic Protein-2 .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Imagabalin hydrochloride is a ligand of the voltage-dependent calcium channel (VDCC). It targets the α2δ subunit, showing some selectivity for the α2δ1 subunit over α2δ2.
Imarikiren, also known as TAK-272, is a potent, selective and orally active direct renin inhibitor for the treatment of diabetic nephropathies. TAK-272 showed potent inhibitory activity against human renin (IC50 = 2.1 nM) in hPRA assay and excellent selectivity against other aspartic proteases, such as pepsin (IC50 > 10 μM) and cathepsin D (IC50 > 10 μM). TAK-272 exhibited a dramatically improved PK profile in rats (F = 25.2%). TAK-272 (3 and 10 mg/kg, p.o.) exhibited potent and long-lasting antihypertensive efficacy in a dose-dependent manner. TAK-272 HCl is currently undergoing human clinical trials.
Imazapyr is an analytical standard used for proteomics research. Imazapyr is a broad spectrum non-selective herbicide, belonging to the family of imidazolinones, which can find applications in weed control management in cereals and sugar beet. Its mode of action involves the inhibition of the synthesis of branched-chain amino acids in plants. 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid is a pyridinemonocarboxylic acid that is nicotinic acid which is substituted at position 2 by a 4,5-dihydro-imidazol-2-yl group, which in turn is substituted at positions 4, 4, and 5 by isopropyl, ethyl, and oxo groups, respectively. It is a member of pyridines, a member of imidazolines, an imidazolone and a pyridinemonocarboxylic acid.
2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-(methoxymethyl)nicotinic acid is a pyridinemonocarboxylic acid that is nicotinic acid which is substituted substituted at position 5 by a methoxymethyl group and at position 2 by a 4,5-dihydro-1H-imidazol-2-yl group, that in turn is substituted by isopropyl, methyl, and oxo groups at positions 4, 4, and 5, respectively. It is a pyridinemonocarboxylic acid, an ether, an imidazolone and a member of imidazolines. Imazamox is a member of the imidazolinone class of herbicides. It is registered for post-emergence control of broadleaf weeds and grass in alfalfa, edible legumes and soybeans. It is a systemic herbicide that moves throughout the plant tissue and prevents plants from producing an essential enzyme, acetolactate synthase (ALS), which is not found in animals. This enzyme is key for the biosynthesis of branched chain amino acids. Susceptible plants will stop growing soon after treatment, but plant death and decomposition will occur over several weeks.
Imatinib is a benzamide obtained by formal condensation of the carboxy group of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with the primary aromatic amino group of 4-methyl-N(3)-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine. Used (as its mesylate salt) for treatment of chronic myelogenous leukemia and gastrointestinal stromal tumours. It has a role as an apoptosis inducer, a tyrosine kinase inhibitor and an antineoplastic agent. It is a N-methylpiperazine, a member of pyridines, a member of benzamides, an aromatic amine and a member of pyrimidines. It is functionally related to a benzamide. Imatinib is a small molecule kinase inhibitor that revolutionized the treatment of cancer, particularly chronic myeloid leukemia, in 2001. It was deemed a "miracle drug" due to its clinical success, as oncologist Dr. Brian noted that "complete hematologic responses were observed in 53 of 54 patients with CML treated with a daily dosage of 300 mg or more and typically occurred in the first four weeks of therapy".. The discovery of imatinib also established a new group of therapy called "targeted therapy", since treatment can be tailored specifically to the unique cancer genetics of each patient. Imatinib was approved on February 1st ,2001 by the FDA and November 7th, 2001 by the EMA; however, its European approval has been withdrawn in October 2023. Imatinib is a Kinase Inhibitor. The mechanism of action of imatinib is as a Bcr-Abl Tyrosine Kinase Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 2D6 Inhibitor. Imatinib is specific tyrosine kinase receptor inhibitor that is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia and gastrointestinal stromal tumors, both of which are marked by an abnormal, constitutively expressed tyrosine kinase that causes unregulated cell growth. Imatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury which can be severe and sometimes fatal. Imatinib is an antineoplastic agent that inhibits the Bcr-Abl fusion protein tyrosine kinase, an abnormal enzyme produced by chronic myeloid leukemia cells that contain the Philadelphia chromosome. Imatinib also inhibits the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF)/c-kit; the SCF/c-kit receptor tyrosine kinase is activated in gastrointestinal stromal tumor (GIST). This agent inhibits proliferation and induces apoptosis in cells that overexpress these oncoproteins. A tyrosine kinase inhibitor and ANTINEOPLASTIC AGENT that inhibits the BCR-ABL kinase created by chromosome rearrangements in CHRONIC MYELOID LEUKEMIA and ACUTE LYMPHOBLASTIC LEUKEMIA, as well as PDG-derived tyrosine kinases that are overexpressed in gastrointestinal stromal tumors. See also: Imatinib Mesylate (has salt form).